molecular formula C13H16N2O3S B2892277 Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate CAS No. 549542-87-2

Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No.: B2892277
CAS No.: 549542-87-2
M. Wt: 280.34
InChI Key: WRVPWOZGVSJQSW-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and a cyanoacetyl group, which is known for its reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with ethyl cyanoacetate and ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the cyanoacetyl group.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Amides or esters.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, including its potential use in drug development. Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate exerts its effects involves its interaction with biological targets. The cyanoacetyl group can act as an electrophile, reacting with nucleophiles in biological systems. The thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting their function.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit specific enzymes by binding to their active sites.

  • Receptors: It may interact with receptors, altering signal transduction pathways.

Comparison with Similar Compounds

  • Ethyl cyanoacetate: Similar in structure but lacks the thiophene ring.

  • Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate: Similar but lacks the cyanoacetyl group.

  • N-Cyanoacetylurethane: Similar cyanoacetyl group but different core structure.

Uniqueness: Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate is unique due to the combination of the cyanoacetyl group and the thiophene ring, which provides both reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 2-[(2-cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-4-9-8(3)19-12(15-10(16)6-7-14)11(9)13(17)18-5-2/h4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVPWOZGVSJQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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